molecular formula C13H17NO4 B7501908 Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate

Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate

Cat. No. B7501908
M. Wt: 251.28 g/mol
InChI Key: BWMYYQMTDKZIQY-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate, also known as MFCP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MFCP belongs to the class of piperidine carboxylates, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, and to activate the AMPK pathway, which is involved in the regulation of energy metabolism. Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate may also interact with opioid receptors, leading to its analgesic effects.
Biochemical and Physiological Effects
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been reported to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of COX-2 expression, and the activation of the AMPK pathway. In addition, Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been shown to have analgesic effects and to inhibit the growth and proliferation of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential pharmacological properties. However, there are also several limitations to working with Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosages and experimental conditions when working with Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate.

Future Directions

There are several future directions for research on Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate, including the investigation of its potential as a therapeutic agent for inflammatory and pain-related disorders, as well as its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate and to identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of experimental conditions for working with Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate could facilitate its use in pharmacological research.

Synthesis Methods

The synthesis of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine-4-carboxylic acid, followed by esterification with methanol and subsequent hydrogenation. This method has been reported in the literature, and the resulting compound has been characterized by various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response. Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has also been shown to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. In addition, Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been found to have antitumor effects in vitro and in vivo, inhibiting the growth and proliferation of various cancer cell lines.

properties

IUPAC Name

methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9-11(5-8-18-9)12(15)14-6-3-10(4-7-14)13(16)17-2/h5,8,10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYYQMTDKZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate

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